molecular formula C6H13NO B178914 4-Methylpentanamide CAS No. 1119-29-5

4-Methylpentanamide

Cat. No.: B178914
CAS No.: 1119-29-5
M. Wt: 115.17 g/mol
InChI Key: ACMPWZQOUILVFB-UHFFFAOYSA-N
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Description

4-Methylpentanamide: is an organic compound with the molecular formula C6H13NO and a molecular weight of 115.1735 g/mol . It is also known by other names such as Valeramide, 4-methyl- , γ-Methylvaleramide , and 4-Methylvaleramide . This compound is a derivative of pentanamide, where a methyl group is attached to the fourth carbon atom in the pentanamide chain.

Scientific Research Applications

4-Methylpentanamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylpentanamide can be synthesized through an amidation reaction involving isobutyryl acetate and aniline. This reaction can be carried out in the absence of a catalyst or with a trace amount of an organic base catalyst. The reaction involves the removal of alcohol generated during the process, and the excess isobutyryl acetate can be recycled .

Industrial Production Methods: The industrial production of 4-methyl-3-oxo-N-phenyl pentanamide, a related compound, involves a continuous microflow system. This method is efficient and environmentally friendly, producing high-purity products with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpentanamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Comparison with Similar Compounds

  • Methanamide (Formamide)
  • Ethanamide (Acetamide)
  • Propanamide
  • Butanamide
  • Benzamide

Comparison: 4-Methylpentanamide is unique due to the presence of a methyl group at the fourth carbon atom, which can influence its chemical properties and reactivity. Compared to other amides, it has a higher boiling point and melting point due to the polar nature of the amide group and hydrogen bonding .

Properties

IUPAC Name

4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMPWZQOUILVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Record name N-ethylmorpholine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302918
Record name Pentanamide, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119-29-5
Record name Pentanamide, 4-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155217
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentanamide, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylpentanamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAU37FCS3J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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